molecular formula C6H16N2O B8292959 N-(2-hydroxyethyl)-1,2-dimethylethylenediamine

N-(2-hydroxyethyl)-1,2-dimethylethylenediamine

Cat. No. B8292959
M. Wt: 132.20 g/mol
InChI Key: GNFAFICJRPMXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05373008

Procedure details

Ethylene oxide generated from 2-chloroethanol (36 g) and potassium hydroxide pellets (20 g) in methanol (60 ml) was reacted with 1,2-dimethylethylenediamine (22.6 g) in methanol (50 ml) at -15° C. to give N-(2-hydroxyethyl)-1,2-dimethylethylenediamine as a colourless liquid (b.p. 89°-91° C. at 1 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.ClCCO.[OH-].[K+].[CH3:10][CH:11]([NH2:15])[CH:12]([CH3:14])[NH2:13]>CO>[OH:3][CH2:1][CH2:2][NH:13][CH:12]([CH3:14])[CH:11]([CH3:10])[NH2:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
ClCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
22.6 g
Type
reactant
Smiles
CC(C(N)C)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCNC(C(N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.